N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide
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Overview
Description
The compound “N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazine ring, and a benzamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and functional groups . The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the aromatic rings and the benzamide group . Further studies would be needed to fully understand its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the trifluoromethyl group could influence its polarity and solubility .Scientific Research Applications
Anti-tubercular Agents
A study by Srinivasarao et al. (2020) explored the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity, demonstrating the potential of these derivatives as potent anti-tubercular agents. The compounds were also found to be non-toxic to human cells, indicating their suitability for further development (S. Srinivasarao et al., 2020).
Anti-Influenza Virus Activity
Another study by Hebishy et al. (2020) described a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. These compounds were tested in vitro for their anti-influenza A virus (subtype H5N1) activity, with several demonstrating significant antiviral activities (A. Hebishy et al., 2020).
Antimicrobial Evaluation
Bhuiyan et al. (2006) synthesized new thienopyrimidine derivatives, evaluating them for antimicrobial activity. Some derivatives exhibited pronounced antimicrobial activity, highlighting their potential as antimicrobial agents (M. Bhuiyan et al., 2006).
Antitumor Activity
A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, subjected to in silico molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity, with some showing promise for antitumor applications (E. M. Flefel et al., 2018).
Histone Deacetylase Inhibition
Zhou et al. (2008) reported on the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, demonstrating selective inhibition of histone deacetylases. This compound showed potential as an anticancer drug, indicating the broader applicability of similar compounds in cancer treatment (Nancy Z. Zhou et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant inhibitory activity with ic50 values ranging from 135 to 218 μM
Biochemical Pathways
Given its reported anti-tubercular activity , it may be involved in pathways related to the survival and proliferation of Mycobacterium tuberculosis
Result of Action
The reported anti-tubercular activity suggests that it may have a significant impact on the survival and proliferation of mycobacterium tuberculosis .
Properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)14-5-1-3-12(9-14)17(26)25-11-15-16(24-8-7-23-15)13-4-2-6-22-10-13/h1-10H,11H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWVLUFDIJXPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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